N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide

Description

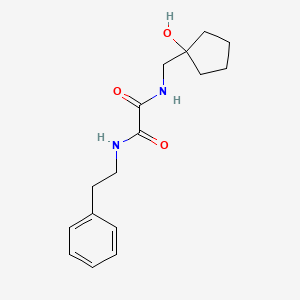

N1-((1-Hydroxycyclopentyl)methyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl-bis-amine) backbone. Its structure features two distinct substituents:

- N2-substituent: A phenethyl group, contributing aromaticity and lipophilicity.

Oxalamides are known for their versatility in medicinal chemistry, particularly as enzyme inhibitors, receptor modulators, or intermediates in drug synthesis.

Properties

IUPAC Name |

N'-[(1-hydroxycyclopentyl)methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-14(17-11-8-13-6-2-1-3-7-13)15(20)18-12-16(21)9-4-5-10-16/h1-3,6-7,21H,4-5,8-12H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLPAKALNGDVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide typically involves the reaction of a hydroxycyclopentyl derivative with a phenethylamine derivative in the presence of an oxalyl chloride reagent. The reaction is usually carried out under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenethyl derivatives.

Scientific Research Applications

N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The hydroxycyclopentyl group may interact with enzymes or receptors, modulating their activity. The phenethyl group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide with structurally analogous oxalamides reported in scientific and industrial sources.

Key Structural Variations and Hypothesized Effects

Functional Group Analysis

- Hydroxyl Groups : Present in both the target compound and N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. These groups improve aqueous solubility but may reduce membrane permeability.

- Aromatic Systems : Phenethyl (target) vs. benzyl or pyridyl (others). Aromaticity facilitates π-π interactions in biological targets, but electron-withdrawing groups (e.g., CF₃) can alter electronic profiles .

Industrial and Research Relevance

- Biopharmacule Speciality Chemicals lists multiple oxalamides with varied substituents, indicating industrial interest in this scaffold for drug discovery .

- The FAO/WHO Expert Committee report highlights regulatory scrutiny of oxalamide derivatives, emphasizing their safety profiles in food or pharmaceutical applications .

Biological Activity

N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

The synthesis of this compound involves several organic reactions that create its unique structure. The key steps typically include:

- Formation of the Oxalamide Moiety: This can be achieved through the reaction of phenethylamine with oxalic acid derivatives.

- Introduction of the Hydroxycyclopentyl Group: This step usually involves alkylation reactions where cyclopentanol derivatives are used.

The compound's structure can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₅N₃O₃ |

| Molar Mass | 273.29 g/mol |

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. Its mechanism may involve:

- Inhibition of Specific Enzymes: The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Modulation of Receptor Activity: It could influence receptor signaling pathways, affecting downstream biological responses.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

- Anticancer Activity: In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with this compound.

- Anti-inflammatory Effects: Research indicates that it may reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.

Case Study 1: Antitumor Activity

A notable case study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The study reported:

- Dosage: Cells were treated with varying concentrations (10 µM to 100 µM).

- Findings: A dose-dependent decrease in cell proliferation was observed, with IC50 values calculated at approximately 25 µM.

Case Study 2: In Vivo Anti-inflammatory Study

Another case study assessed the anti-inflammatory properties in a rat model induced with carrageenan. Key observations included:

- Treatment Group: Rats received daily doses of 5 mg/kg body weight.

- Results: Significant reduction in edema was recorded compared to control groups, confirming the compound's anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| N-(4-hydroxyphenyl)oxalamide | Moderate anti-inflammatory | Lacks cyclopentyl group |

| N,N'-di(phenethyl)oxalamide | Antitumor properties | Different substitution pattern |

| N-(cyclohexyl)oxalamide | Limited activity | Structural differences affecting potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.